



Application Notes and Protocols for CI-1020 Clinical Trials

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Compound of Interest		
Compound Name:	CI-1020	
Cat. No.:	B026640	Get Quote

Introduction:

The designation "CI-1020" is not uniquely and consistently associated with a single clinicalstage compound. However, extensive research in recent clinical trials points to two distinct investigational drugs, AOC-1020 and CXL-1020, which have been the subject of significant clinical investigation. This document provides a detailed overview of the dosage, administration, and experimental protocols for both compounds, with a primary focus on AOC-1020 due to the wealth of available data from ongoing studies. These notes are intended for researchers, scientists, and drug development professionals.

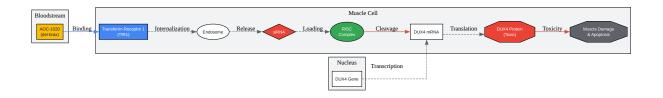
AOC-1020 (Delpacibart Braxlosiran)

Therapeutic Area: Facioscaphularhumeral Muscular Dystrophy (FSHD).[1][2]

Mechanism of Action: AOC-1020, also known as delpacibart braxlosiran (del-brax), is an antibody-oligonucleotide conjugate (AOC).[2][3][4] It is designed to address the underlying cause of FSHD, which is the aberrant expression of the Double Homeobox 4 (DUX4) gene in muscle tissue.[3][5][6] The compound consists of a monoclonal antibody that targets the transferrin receptor 1 (TfR1), which is highly expressed on muscle cells, conjugated to a small interfering RNA (siRNA) that targets DUX4 messenger RNA (mRNA).[3][5][7] This targeted delivery system facilitates the entry of the siRNA into muscle cells, where it silences the DUX4 gene, thereby reducing the production of the toxic DUX4 protein and preventing downstream muscle damage.[5][7][8]



Signaling Pathway of AOC-1020



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Caption: Mechanism of action of AOC-1020 in muscle cells.

Dosage and Administration in Clinical Trials

AOC-1020 is administered intravenously.[9] The Phase 1/2 FORTITUDE trial (NCT05747924) is a key study evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of AOC-1020 in adults with FSHD.[6][10] The trial is a randomized, double-blind, placebocontrolled study with multiple parts.[3][4]

Table 1: AOC-1020 Dosage Regimens in the FORTITUDE Trial



Trial Part/Cohort	Dosage Regimen	Number of Doses	Duration of Treatment
Part A	Dose titration to evaluate two low doses.	5	9 months
Part B	Nested single- ascending and multiple-ascending dose design at two higher doses.	5	9 months
2 mg/kg Cohort	Initial dose of 1 mg/kg followed by two doses of 2 mg/kg.	3 (in 4 months)	4 months (initial)
4 mg/kg Cohort	Evaluated in the initial 4-month safety and tolerability assessment.	Multiple	4 months (initial)
Biomarker Cohort	2 mg/kg every 6 weeks.	Ongoing	Ongoing
Cohort C	Eight doses administered intravenously.	8	~10 months

Experimental Protocols

The FORTITUDE trial employs a comprehensive set of protocols to assess the safety and efficacy of AOC-1020.

Primary Objective:

• To evaluate the safety and tolerability of single and multiple ascending doses of AOC-1020 in participants with FSHD.[3][10]

Secondary Objectives:



• To assess the pharmacokinetic profile of AOC-1020 in plasma and muscle tissue.[3][11]

Exploratory Objectives and Endpoints:

- Pharmacodynamics: Measurement of DUX4-regulated gene expression in muscle tissue to assess target engagement.[2][12] Initial results have shown a mean reduction of over 50% in DUX4-regulated genes.[2][12]
- Biomarkers: Assessment of circulating biomarkers and creatine kinase levels.[1][2]
- Muscle Imaging: Magnetic Resonance Imaging (MRI) is used to measure muscle volume and composition.[10]
- Functional Outcomes: Evaluation of muscle strength and function, including upper and lower limb muscle strength.[2][12]
- Patient-Reported Outcomes: Assessment of quality of life and patient-reported outcomes.
 [10]

Inclusion Criteria for the FORTITUDE Trial:

- Adults aged 18 to 65 years.[3]
- Confirmed genetic diagnosis of FSHD Type 1 or Type 2.[3]
- Ability to walk 10 meters with or without an assistive device.
- Presence of muscle weakness in both the upper and lower body.

Experimental Workflow





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Caption: Clinical trial workflow for the FORTITUDE study of AOC-1020.

CXL-1020

Therapeutic Area: Acute Decompensated Heart Failure (ADHF).[13][14][15]

Mechanism of Action: CXL-1020 is a nitroxyl (HNO) donor.[14][15] In preclinical models, it has been shown to improve cardiovascular performance by enhancing the contractility (inotropy) and relaxation (lusitropy) of the heart muscle, as well as by dilating the peripheral vasculature (vasodilation).[14] A key feature is that these effects are achieved without a significant increase in heart rate or myocardial oxygen consumption.[14][16]

Dosage and Administration in Clinical Trials



CXL-1020 is administered via a sustained intravenous infusion.[14]

Table 2: CXL-1020 Dosage in Clinical Trials

Trial Phase	Dosage Regimen	Number of Participants
Phase I/IIa	Dose-escalation up to 10 μg/kg/min.	28
Phase IIa	Further dose-defining studies at several dose levels.	54-66 (planned)

Experimental Protocols

The clinical trials for CXL-1020 were designed to establish its safety, tolerability, and hemodynamic effects.

Primary Objectives:

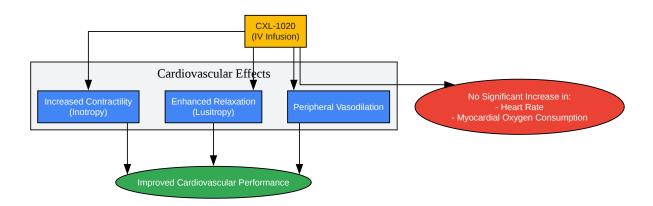
- To assess the safety and tolerability of CXL-1020.[14]
- To determine a suitable clinical dosage.[13]

Key Endpoints and Assessments:

- Hemodynamic Parameters: Evaluated using both invasive (Swan-Ganz catheter) and noninvasive (echocardiography) methods to measure heart pressures and function.[13]
- Pharmacokinetics: Assessment of the drug's profile in the body.[14]
- Safety Monitoring: Close monitoring for any adverse events. The Phase I/IIa trial reported no serious adverse events.[14]

Logical Relationship of CXL-1020's Effects





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Caption: The multifaceted cardiovascular effects of CXL-1020.

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